molecular formula C14H9F3O3 B1302769 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid CAS No. 728919-12-8

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

Cat. No.: B1302769
CAS No.: 728919-12-8
M. Wt: 282.21 g/mol
InChI Key: VUUCZDXUSBMEDB-UHFFFAOYSA-N
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Description

4’-Trifluoromethoxy-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a biphenyl structure, which also contains a carboxylic acid group (-COOH). The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4’-Trifluoromethoxy-biphenyl-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boron reagent, such as an organoboron compound, in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., bromobenzene derivative), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired biphenyl product.

Industrial Production Methods

In an industrial setting, the synthesis of 4’-Trifluoromethoxy-biphenyl-3-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethoxy-biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Carboxylate salts, esters

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

4’-Trifluoromethoxy-biphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical properties and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4’-Trifluoromethoxy-biphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

    4’-Trifluoromethyl-biphenyl-3-carboxylic acid: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).

    4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group attached to a benzoic acid structure.

The uniqueness of 4’-Trifluoromethoxy-biphenyl-3-carboxylic acid lies in its combination of the biphenyl structure with the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUCZDXUSBMEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375320
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-12-8
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research on 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid [6-(cis-2,6-dimethyl-morpholin-4-yl)-pyridin-3-yl]-amide?

A1: The research primarily focuses on developing topical pharmaceutical compositions containing this compound [6-(cis-2,6-dimethyl-morpholin-4-yl)-pyridin-3-yl]-amide as an active ingredient []. This suggests exploring its potential for treating conditions via topical administration rather than systemic treatment. Further research would be needed to identify specific therapeutic applications.

Q2: Does the research elaborate on the compound's mechanism of action or target?

A2: Unfortunately, the abstract does not provide details about the compound's mechanism of action, target, or potential therapeutic applications []. Further research is needed to elucidate these crucial aspects.

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